molecular formula C15H26N4O4S B2638030 4-cyclopropyl-3-(1-(ethylsulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2176152-02-4

4-cyclopropyl-3-(1-(ethylsulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2638030
CAS RN: 2176152-02-4
M. Wt: 358.46
InChI Key: FJVDAXLYNIOQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-3-(1-(ethylsulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H26N4O4S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-3-(1-(ethylsulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-3-(1-(ethylsulfonyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on similar triazole derivatives highlights the synthesis of novel compounds with potential antimicrobial activities. For example, novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial effectiveness against various microorganisms, showing promising results in some cases (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Molecular Stabilities, Conformational Analyses, and Molecular Docking Studies

Conformational analyses and molecular docking studies have been employed to understand the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, showing that these compounds can interact with specific biological targets to exert potential anti-cancer activity (Karayel, A., 2021).

Enzyme Inhibitory Activities

Compounds synthesized from triazole derivatives have been evaluated for their inhibitory potential against enzymes such as bovine carbonic anhydrase and acetylcholinesterase, showing good activity in some cases, which suggests potential therapeutic applications (Virk, N., Rehman, A., Abbasi, M., Siddiqui, S. Z., Rashid, U., Iqbal, J., Saleem, M., Ashraf, M., Shahid, W., & Shah, S. A., 2018).

properties

IUPAC Name

4-cyclopropyl-5-(1-ethylsulfonylpiperidin-3-yl)-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4S/c1-3-24(21,22)17-8-4-5-12(11-17)14-16-18(9-10-23-2)15(20)19(14)13-6-7-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVDAXLYNIOQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NN(C(=O)N2C3CC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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